![molecular formula C6H13NO2 B2658054 (3R,4R)-rel-3-Hydroxy-4-piperidinemethanol CAS No. 195628-18-3](/img/structure/B2658054.png)
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol
Description
(3R,4R)-rel-3-Hydroxy-4-piperidinemethanol, also known as (3R,4R)-3-hydroxy-4-piperidin-1-ylmethanol, is a chiral organic compound with a molecular formula of C5H11NO2. It is a derivative of piperidine, and is commonly used as a chiral synthon in organic synthesis. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 84-86 °C and a boiling point of 145-147 °C.
Scientific Research Applications
Volumetric Properties in Aqueous Solutions
A study explored the volumetric properties of aqueous solutions of piperidine derivatives, focusing on their interactions and behavior in water. This research is crucial for understanding the solubility and reactivity of piperidine-based compounds in aqueous media, which is relevant for their application in chemical synthesis and pharmaceutical formulation (I. Kul et al., 2013).
Biodegradable Polymers
Research into the enzymatic synthesis of poly(β–amino ester) and poly(lactone-co-β–amino ester) copolymers using piperidine derivatives has demonstrated their potential as biodegradable materials. These polymers could be used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds (L. Martino et al., 2012).
Chiral Synthesis
The synthesis of chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a high diastereoselective ring expansion process highlights the importance of piperidine derivatives in creating complex chiral structures. Such processes are fundamental in the development of new pharmaceuticals and agrochemicals (J. Wilken et al., 1997).
Neuroprotective Agents
A potent new neuroprotectant, which blocks N-methyl-D-aspartate responses, incorporates a piperidine derivative. This discovery opens pathways for developing treatments for neurodegenerative diseases by modulating glutamate toxicity (B. Chenard et al., 1995).
CO2 Absorption Characteristics
An FTIR spectroscopic study on the CO2 absorption characteristics of heterocyclic amines, including functionalized piperidines, contributes to the development of carbon capture technologies. Understanding how structural variations affect CO2 absorption can lead to more efficient methods for reducing greenhouse gas emissions (K. Robinson et al., 2011).
properties
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKGJIYPZVMSJ-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284797 | |
Record name | (3R,4R)-3-Hydroxy-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1416553-81-5 | |
Record name | (3R,4R)-3-Hydroxy-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416553-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4R)-3-Hydroxy-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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